ATP synthase inhibitor 2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

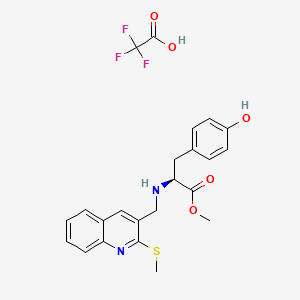

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H23F3N2O5S |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |

InChI Key |

PPGYAJYWNDWHFF-FYZYNONXSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The F1Fo-ATP Synthase: A Dual-Function Molecular Motor

An In-depth Technical Guide on the Core Mechanisms of ATP Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action of various inhibitors targeting the mitochondrial F1Fo-ATP synthase. Given the absence of a specific, well-documented compound named "ATP synthase inhibitor 2 TFA" in the scientific literature, this document focuses on the core inhibitory mechanisms exemplified by well-characterized natural and synthetic molecules. We will delve into the inhibition of the F1 catalytic domain, the Fo proton channel, the modulation of the mitochondrial permeability transition pore (mPTP), and the selective targeting of the enzyme's hydrolytic activity.

The F1Fo-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy conversion. Its two main components are:

-

The Fo domain: An integral membrane portion that forms a proton channel, allowing the passage of protons down their electrochemical gradient.

-

The F1 domain: A peripheral membrane portion that extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.

The enzyme functions as a rotary motor. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the catalytic subunits of the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). Under conditions where the proton motive force collapses, such as during ischemia, the enzyme can reverse its function and hydrolyze ATP, pumping protons out of the matrix at the expense of cellular ATP reserves[1][2][3]. This hydrolytic activity can be detrimental, depleting the cell of vital energy.

The Endogenous Inhibitor: ATPase Inhibitory Factor 1 (IF1)

The primary physiological regulator of ATP synthase is the ATPase Inhibitory Factor 1 (IF1), a small, nuclear-encoded protein.[4]

Mechanism of Action

IF1 selectively inhibits the ATP hydrolysis activity of the synthase without affecting ATP synthesis[5][6][7]. Its inhibitory action is highly dependent on the mitochondrial matrix pH.

-

Under normal physiological conditions (pH > 7.0): IF1 exists as inactive tetramers and higher-order oligomers, which prevents it from binding to the ATP synthase.[6]

-

During ischemia (pH < 7.0): The acidification of the mitochondrial matrix promotes the dissociation of these oligomers into active IF1 dimers.[6]

The active IF1 dimer binds to two F1-ATPase complexes. The N-terminal inhibitory region of each IF1 monomer inserts into the catalytic interface between the α and β subunits of the F1 domain, specifically at the αDP-βDP interface[6][8]. This binding event locks the rotation of the central stalk, preventing the wasteful hydrolysis of ATP.[9]

Signaling Pathway for IF1 Inhibition

Caption: pH-dependent regulation of ATP synthase by IF1.

There is ongoing debate regarding whether IF1 can also inhibit ATP synthesis under certain conditions, potentially regulated by post-translational modifications like phosphorylation. Some studies suggest that phosphorylation of IF1 can prevent its binding to the enzyme, thereby releasing the inhibition.[4][10][11]

Synthetic and Other Natural Inhibitors

A variety of compounds have been identified that inhibit ATP synthase through different mechanisms, targeting both the F1 and Fo domains.

BMS-199264: A Selective Hydrolysis Inhibitor

BMS-199264 is a synthetic compound that, like IF1, selectively inhibits the ATP hydrolase activity of the F1Fo-ATPase with no effect on ATP synthesis.[1][2][3][7] This property makes it a promising candidate for cardioprotective therapy. During myocardial ischemia, BMS-199264 can conserve cellular ATP by preventing the reverse action of the synthase, thereby reducing necrosis and improving the recovery of contractile function upon reperfusion.[1][2][3]

Oligomycin (B223565): An Fo Domain Inhibitor

Oligomycin is a macrolide antibiotic that inhibits both ATP synthesis and hydrolysis. It acts by binding to the c-subunit of the Fo domain, physically blocking the proton channel.[8] This prevents the flow of protons that drives the rotation of the central stalk, bringing the entire enzyme to a halt.

Aurovertin (B1171891): An F1 Domain Inhibitor

Aurovertin inhibits both synthesis and hydrolysis by binding to the β-subunit of the F1 catalytic domain.[12] It acts as a noncompetitive inhibitor and is noted to inhibit ATP synthesis more potently than ATP hydrolysis.[12] Structural studies show that aurovertin binds to a cleft, obstructing the conformational changes required for the rotary catalytic mechanism.[6]

Quantitative Inhibitor Data

| Inhibitor | Target Domain | Primary Effect | IC50 / Ki | Reference |

| IF1 | F1 (α-β interface) | Inhibits ATP Hydrolysis | N/A (Physiological) | [5][6][7] |

| BMS-199264 | F1 | Selectively Inhibits ATP Hydrolysis | 1-10 µM (effective concentration) | [2][3] |

| Oligomycin | Fo (c-subunit) | Inhibits Synthesis & Hydrolysis | N/A | [8] |

| Aurovertin B | F1 (β-subunit) | Inhibits Synthesis & Hydrolysis | Ki(synthesis) = 25 nM, Ki(hydrolysis) = 120 nM | [12] |

Note: IC50 and Ki values can vary significantly based on experimental conditions.

ATP Synthase and the Mitochondrial Permeability Transition Pore (mPTP)

Emerging evidence strongly suggests that dimers of ATP synthase are a core component of the mitochondrial permeability transition pore (mPTP)[13]. The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in many forms of cell death.

Mechanism of mPTP Formation

The pore is thought to form at the interface between two ATP synthase monomers. The binding of cyclophilin D (CypD) to the oligomycin sensitivity-conferring protein (OSCP) subunit of the ATP synthase lateral stalk sensitizes the pore to opening in the presence of Ca2+[13].

Inhibitors can modulate mPTP opening:

-

Inducers: The compound Bz-423, which also binds to the OSCP subunit, mimics the effect of CypD and promotes Ca2+-induced pore opening.[13]

-

Inhibitors: Pore opening can be inhibited by ATP synthase ligands such as Mg2+/ADP.[13]

The aggregation of certain proteins, such as α-synuclein oligomers in Parkinson's disease, can also interact with ATP synthase, induce oxidative stress, and increase the probability of mPTP opening, leading to cell death.[14][15]

ATP Synthase Dimerization and mPTP Regulation

Caption: Regulation of the mPTP formed by ATP synthase dimers.

Experimental Protocols

A. ATP Hydrolysis (ATPase) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH. The hydrolysis of ATP produces ADP, which is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm is proportional to the rate of ATP hydrolysis.

Reagents:

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[16]

-

Reagent Mix (per mL of Assay Buffer):

-

ATP Solution: 100 mM ATP, pH 7.5.

-

Sample: Isolated mitochondria or submitochondrial particles (e.g., 20-50 µg protein).

-

Inhibitor: e.g., 5 µM Oligomycin (to determine ATP synthase-specific activity).[16]

Procedure:

-

Prepare the Reagent Mix in Assay Buffer.

-

Add 1 mL of the Reagent Mix to a spectrophotometer cuvette.

-

Add the mitochondrial sample (e.g., 20-50 µg) to the cuvette, mix by inversion, and allow the baseline to stabilize.[16]

-

Initiate the reaction by adding ATP to a final concentration of ~2.5 mM.[17]

-

Continuously measure the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

After a stable rate is achieved (e.g., 10-15 minutes), add an ATP synthase-specific inhibitor (e.g., oligomycin) to measure the background, non-specific ATPase activity.[16]

-

The ATP synthase-specific activity is the difference between the total rate and the rate in the presence of the inhibitor.

Experimental Workflow: ATPase Assay

Caption: Workflow for a coupled spectrophotometric ATPase assay.

B. ATP Synthesis Activity Assay

This protocol measures ATP synthesis in energized submitochondrial particles (SMPs) using a luciferase-based assay, which produces light in an ATP-dependent manner.

Reagents:

-

Reaction Buffer: 75 mM KCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 2 mM K2HPO4, 10 mM Sucrose.

-

Substrates: e.g., 5 mM Succinate (for Complex II) or 1 mM NADH (for Complex I).

-

ADP Solution: 10 mM ADP.

-

Luciferin-Luciferase Reagent: Commercially available kit.

-

Sample: Submitochondrial particles (e.g., 50 µg protein).

Procedure:

-

Resuspend SMPs in the Reaction Buffer.

-

Add the respiratory substrate (e.g., succinate) to energize the membrane and generate a proton motive force.

-

Add the Luciferin-Luciferase reagent to the sample in a luminometer tube/plate.

-

Initiate the ATP synthesis reaction by adding ADP to a final concentration of ~100-200 µM.

-

Immediately measure the light output (luminescence) over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

To confirm the activity is due to ATP synthase, a parallel reaction can be run in the presence of an inhibitor like oligomycin.[17]

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. oipub.com [oipub.com]

- 4. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]

- 11. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. α-synuclein oligomers interact with ATP synthase and open the permeability transition pore in Parkinson’s disease | Crick [crick.ac.uk]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 17. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to Bedaquiline: A Potent ATP Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (B32110), formerly known as TMC207, is a pioneering diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It is the first drug with a novel mechanism of action against Mycobacterium tuberculosis (M.tb) to be approved by the U.S. Food and Drug Administration (FDA) in over four decades.[3] Bedaquiline exerts its potent bactericidal and sterilizing effects by directly targeting ATP synthase, an enzyme crucial for energy production within the mycobacterium.[2][4][5][6][7][8] This unique mechanism minimizes the risk of cross-resistance with existing anti-TB drugs.[1][6] The drug is effective against both replicating and dormant M.tb, a critical attribute for treating persistent infections.[5][8][9]

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

Bedaquiline's primary mode of action is the specific inhibition of the proton pump of mycobacterial ATP synthase.[1][4] This enzyme is essential for generating ATP, the primary energy currency of the cell.[7] Bedaquiline binds to the c-subunit of the F0 rotor ring of the ATP synthase, effectively stalling its rotation.[9][10][11][12] This disruption of the proton motive force halts ATP synthesis, leading to a rapid depletion of cellular energy reserves and ultimately, bacterial cell death.[4][9] The high selectivity of bedaquiline for mycobacterial ATP synthase over its human counterpart contributes to its therapeutic window.[5]

The following diagram illustrates the mechanism of action of Bedaquiline.

Caption: Mechanism of Bedaquiline Action.

Quantitative Data

The efficacy of Bedaquiline has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Bedaquiline

| Parameter | Organism/System | Value | Reference |

| MIC | Mycobacterium tuberculosis (Wild-Type) | 0.03 - 0.06 µg/mL | [13] |

| MIC | Mycobacterium tuberculosis (MDR strains) | ≤ 0.5 µg/mL (susceptible breakpoint) | [5][6] |

| IC50 | Yeast Mitochondrial ATP Synthase (ATP Synthesis) | 1.1 ± 0.05 µM | [14] |

| IC50 | Human Mitochondrial ATP Synthase (ATP Synthesis) | 0.66 ± 0.05 µM | [14][15] |

| EC50 | Yeast ATP Synthase (ATPase Activity) | 27 ± 2.5 nM | [14] |

Table 2: Bedaquiline MIC Distribution in M. tuberculosis

| Statistic | MIC (mg/L) | Reference |

| Mean (Wild-Type) | 0.65 | [16] |

| Median (Wild-Type) | 0.4 | [16] |

| Epidemiological Cutoff (ECOFF) | 1.6 | [16] |

Synthesis of Bedaquiline

The chemical synthesis of Bedaquiline involves a key diastereoselective lithiation reaction. While the original synthesis produced a 50:50 mixture of diastereomers, improved methods have enhanced the diastereomeric ratio.[17][18][19]

The general synthetic workflow is depicted below:

References

- 1. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tballiance.org [tballiance.org]

- 3. Promising Mycobacteria Treatment: Bedaquiline - LKT Labs [lktlabs.com]

- 4. Bedaquiline - Wikipedia [en.wikipedia.org]

- 5. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. ATP Synthesis Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 8. mdpi.com [mdpi.com]

- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Item - Improved Synthesis and Isolation of Bedaquiline - American Chemical Society - Figshare [acs.figshare.com]

- 18. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Structure-Activity Relationship of ATP Synthase Inhibitor 2 TFA (Compound 22) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP synthase, a highly conserved and essential enzyme for cellular energy production, has emerged as a promising target for novel antimicrobial agents. The rise of multidrug-resistant pathogens, such as Pseudomonas aeruginosa, necessitates the development of antibiotics with new mechanisms of action. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a series of quinoline-based inhibitors of P. aeruginosa ATP synthase, with a specific focus on ATP synthase inhibitor 2 TFA, also identified as Compound 22. This document summarizes quantitative inhibitory data, provides detailed experimental methodologies for key assays, and visualizes critical pathways and relationships to facilitate further research and drug development in this area.

Introduction

Adenosine (B11128) triphosphate (ATP) synthase is a multi-subunit enzyme complex responsible for the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403), driven by a proton motive force.[1] In bacteria, this enzyme is located in the plasma membrane and is crucial for survival, making it an attractive target for new antibiotics.[2] The success of the anti-tuberculosis drug bedaquiline (B32110), which targets the ATP synthase of Mycobacterium tuberculosis, has spurred interest in developing inhibitors for other bacterial pathogens.[2]

Pseudomonas aeruginosa is a formidable opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance to a wide range of antibiotics.[2] Consequently, there is an urgent need for novel therapeutics that target essential pathways in this pathogen. This guide focuses on a series of quinoline-based compounds designed to inhibit the P. aeruginosa ATP synthase. The parent compounds for this series have demonstrated the ability to selectively inhibit this enzyme.[3] This document will delve into the structural modifications of these quinoline (B57606) analogs and their corresponding impact on inhibitory activity, providing a comprehensive SAR analysis.

Core Structure and Mechanism of Action

The quinoline-based inhibitors discussed herein are analogs of the anti-tuberculosis drug bedaquiline and are hypothesized to bind to the c-subunit of the Fo domain of ATP synthase.[4] This interaction is thought to disrupt the proton translocation that drives the rotation of the c-ring, thereby halting ATP synthesis and leading to bacterial cell death.[4] The core structure consists of a quinoline scaffold with substitutions at the C1 and C2 positions, which have been systematically modified to probe the SAR.

Signaling Pathway of ATP Synthase Inhibition

The following diagram illustrates the proposed mechanism of action for these quinoline-based inhibitors.

Figure 1. Proposed mechanism of ATP synthase inhibition by quinoline analogs.

Structure-Activity Relationship (SAR) Data

The inhibitory activity of the synthesized quinoline analogs against P. aeruginosa ATP synthase was evaluated. The following table summarizes the key quantitative data, highlighting the impact of different substituents at the C1 and C2 positions on the half-maximal inhibitory concentration (IC50). This compound is identified as compound 22 in this series.

| Compound ID | C1 Substituent | C2 Substituent | IC50 (µg/mL)[5] |

| 8 | -SCH3 | 4-(Aminomethyl)benzylamine | >32 |

| 10 | -SCH3 | N-Benzyl-N-methyl-4-(aminomethyl)benzylamine | 17 |

| 15 | -SCH3 | 4-(Hydroxymethyl)aniline | >32 |

| 17 | -SCH3 | Tyramine | 16 |

| 18 | -SCH3 | 3,4-Dimethoxyphenethylamine | 11 |

| 19 | -SCH3 | Tryptamine | 12 |

| 22 | -SCH3 | Tyrosine methyl ester | 10 |

| Analog of 8 | -SCH2Ph | 4-(Aminomethyl)benzylamine | 2 |

| Analog of 18 | -SCH2Ph | 3,4-Dimethoxyphenethylamine | 3 |

| Analog of 22 | -SCH2Ph | Tyrosine methyl ester | 2 |

Key Findings from SAR Studies:

-

Influence of C1 Substituent: Replacing the C1 methyl sulfide (B99878) (-SCH3) with a more hydrophobic benzyl (B1604629) sulfide (-SCH2Ph) group generally leads to a significant increase in inhibitory potency.[3]

-

Influence of C2 Substituent:

-

Bulky and hydrophobic groups at the C2 position are generally preferred for activity.[2][5]

-

The presence of a basic nitrogen in the C2 side chain appears to be important for activity, potentially interacting with key residues in the binding site.[6]

-

Compound 22 , featuring a tyrosine methyl ester at the C2 position, demonstrated the strongest inhibition among the C1-methyl sulfide analogs, with an IC50 of 10 µg/mL.[5]

-

Analogs with a C2 side chain that is closer to the quinoline core showed slightly decreased inhibition.[6]

-

Experimental Protocols

Key Experiment: P. aeruginosa ATP Synthase Inhibition Assay

This assay measures the ATP synthesis activity in inverted membrane vesicles (IMVs) of P. aeruginosa. The inhibition of this activity by the test compounds is quantified.

Experimental Workflow:

Figure 2. Workflow for the P. aeruginosa ATP synthase inhibition assay.

Detailed Methodology: [5]

-

Preparation of Inverted Membrane Vesicles (IMVs):

-

Grow P. aeruginosa cells to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Resuspend cells in lysis buffer containing DNase I and protease inhibitors.

-

Lyse cells using a French press.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the IMVs by ultracentrifugation.

-

Resuspend the IMV pellet in a suitable buffer and determine the protein concentration.

-

-

ATP Synthesis Inhibition Assay:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM MOPS, 10 mM MgCl2), ADP, and inorganic phosphate (Pi).

-

Add the IMVs to the reaction mixture.

-

Add the test compounds at various concentrations (typically serially diluted in DMSO). A DMSO-only control is also included.

-

Pre-incubate the mixture for a short period.

-

Initiate the ATP synthesis reaction by adding NADH to energize the electron transport chain, which generates the proton gradient.

-

Incubate the reaction for a defined period (e.g., 10 minutes) at a controlled temperature.

-

Stop the reaction.

-

-

ATP Detection:

-

Measure the amount of ATP synthesized using a luciferin-luciferase-based ATP determination kit.

-

The luminescence generated is directly proportional to the ATP concentration.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of ATP synthesis for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Alternative Method: Colorimetric ATP Synthase Activity Assay

This method can be used for measuring ATP synthase activity in isolated mitochondria or other sample types. The assay couples the hydrolysis of ATP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[7][8]

Principle of the Assay:

ATP Synthase: ATP + H₂O → ADP + Pi Coupling Enzymes: ADP + Phosphoenolpyruvate → ATP + Pyruvate Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation (decrease in A340) is proportional to the ATP synthase activity. A specific inhibitor like oligomycin (B223565) is used to determine the portion of the activity that is specific to ATP synthase.[7]

Conclusion and Future Directions

The structure-activity relationship studies of quinoline-based inhibitors of P. aeruginosa ATP synthase have provided valuable insights for the development of novel antibiotics. The findings indicate that hydrophobicity and steric bulk at the C1 and C2 positions of the quinoline core are critical for potent inhibition. Specifically, a benzyl sulfide at C1 and a tyrosine methyl ester at C2 (as in the analog of Compound 22) result in strong inhibitory activity.

While in vitro inhibition of the target enzyme has been demonstrated, a key challenge remains in achieving potent whole-cell activity against wild-type P. aeruginosa. This is likely due to the formidable outer membrane barrier and efficient efflux pumps of this pathogen.[2] Future research should focus on:

-

Optimizing the physicochemical properties of the quinoline scaffold to enhance cell penetration and evade efflux.

-

Exploring alternative scaffolds that retain the key pharmacophoric features required for ATP synthase inhibition.

-

Investigating the combination of these ATP synthase inhibitors with membrane permeabilizers or efflux pump inhibitors to improve their efficacy.

This technical guide provides a solid foundation of the current SAR knowledge for this compound class, which will be instrumental for medicinal chemists and drug discovery scientists in the design of the next generation of antibiotics targeting bacterial bioenergetics.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Amine Basicity of Quinoline ATP Synthase Inhibitors Drives Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. content.abcam.com [content.abcam.com]

- 8. store.genprice.com [store.genprice.com]

Cellular Targets of ATP Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the cellular targets of ATP synthase inhibitors, offering a technical resource for professionals in research and drug development. The content covers the primary molecular targets, downstream signaling consequences of inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for target identification and validation.

Introduction to ATP Synthase and its Inhibition

Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a multi-subunit enzyme complex crucial for cellular energy metabolism.[1][2][3] It utilizes the electrochemical gradient generated by the electron transport chain to synthesize adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1][3] Due to its central role in cell survival and proliferation, ATP synthase has emerged as a significant target for drug discovery, particularly in oncology, infectious diseases, and neurodegenerative research.[3][4]

Inhibitors of ATP synthase are a diverse group of molecules, including natural products and synthetic compounds, that interfere with the enzyme's function.[2][3] These inhibitors can bind to different subunits of the enzyme complex, leading to a disruption of either the proton translocation through the Fo domain or the catalytic activity of the F1 domain.[3] The consequences of this inhibition are profound, leading to a cascade of cellular events that can ultimately result in cell death.[3]

This document details the known cellular targets of these inhibitors, from direct molecular interactions to the broader signaling pathways affected.

Primary Cellular Target: The F1Fo-ATP Synthase Complex

The principal cellular target for this class of inhibitors is the ATP synthase enzyme itself. The complex is composed of two main domains: the membrane-embedded Fo domain responsible for proton translocation, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.[5] Different inhibitors exhibit specificity for various subunits within these domains.

2.1 F1 Domain Subunits:

-

α and β Subunits: These subunits form the catalytic core of the F1 domain. The β subunit contains the catalytic site for ATP synthesis, while the α subunit is catalytically inactive but plays a regulatory role. Several inhibitors, including the natural product Aurovertin B , bind to the β subunit, directly interfering with its catalytic activity.[5][6] Other compounds like Resveratrol and Apoptolidin have been shown to interact with both α and β subunits.[6][7]

-

γ Subunit: This subunit forms part of the central stalk that rotates within the α3β3 hexamer, driving the conformational changes required for ATP synthesis. Inhibitors targeting the γ subunit can physically block this rotation. Resveratrol is known to bind between the γ and β subunits, hindering its movement.[1]

2.2 Fo Domain Subunits:

-

c-ring: This ring of c-subunits forms the rotor of the Fo domain, rotating as protons pass through the proton channel. The macrolide antibiotic Oligomycin is a classic inhibitor that binds to the c-ring, physically blocking the proton channel and halting the rotor's rotation.[2][6] The anti-tuberculosis drug Bedaquiline also targets the c-subunit.[1]

-

Oligomycin Sensitivity-Conferring Protein (OSCP): This subunit is part of the peripheral stalk that connects the F1 and Fo domains and acts as a stator. The immunomodulatory benzodiazepine (B76468) Bz-423 has been identified to bind to the OSCP, inducing apoptosis.[4][8]

2.3 ATP Synthase Inhibitor 2 (Compound 22):

A specific compound, referred to as "ATP synthase inhibitor 2" or "Compound 22", has been identified as an inhibitor of Pseudomonas aeruginosa ATP synthase with an IC50 of 10 μg/mL.[9] At a concentration of 128 μg/mL, it completely inhibits the ATP synthesis activity in this bacterium.[9] However, it does not show whole-cell antibiotic activity against P. aeruginosa.[9] Information regarding its specific subunit target or its effects on mammalian cells is not extensively documented in the current literature.

Secondary Cellular Effects and Signaling Pathways

Inhibition of the primary target, ATP synthase, initiates a cascade of downstream cellular events. These secondary effects are often the ultimate drivers of the physiological outcomes observed, such as cell death or metabolic reprogramming.

3.1 Disruption of Mitochondrial Bioenergetics:

-

Decreased ATP Synthesis: The most immediate consequence is the cessation of ATP production via oxidative phosphorylation. This leads to a rapid decline in cellular ATP levels, creating an energy crisis that affects numerous ATP-dependent processes.[3]

-

Mitochondrial Membrane Hyperpolarization: By blocking the flow of protons through the Fo domain, inhibitors prevent the dissipation of the proton motive force. This leads to an increase, or hyperpolarization, of the mitochondrial membrane potential (ΔΨm).[7]

3.2 Induction of Oxidative Stress:

The hyperpolarization of the mitochondrial membrane is a key trigger for the increased production of Reactive Oxygen Species (ROS) .[7] The increased electrochemical gradient enhances electron leak from the electron transport chain, particularly from Complexes I and III, leading to the formation of superoxide (B77818) radicals.[7] This surge in mitochondrial ROS (mtROS) can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids.[7][10]

3.3 Activation of Apoptotic Pathways:

The combination of ATP depletion and high levels of oxidative stress are potent inducers of programmed cell death (apoptosis). The primary pathway activated is the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS and other stress signals converge on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.[11] This is a critical "point of no return" in the apoptotic process.[12]

-

Release of Pro-Apoptotic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol. Key among these is cytochrome c , which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade.[12][13][14] Another released factor is the Apoptosis-Inducing Factor (AIF) , which translocates to the nucleus and causes large-scale DNA fragmentation in a caspase-independent manner.[13][14]

The following diagram illustrates the signaling cascade initiated by an ATP synthase inhibitor.

Quantitative Data on Inhibitor Potency

The potency of ATP synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd). These values can vary significantly depending on the experimental system (e.g., purified enzyme, isolated mitochondria, whole cells) and assay conditions.[6] The following tables summarize available quantitative data for common ATP synthase inhibitors.

Table 1: IC50/EC50 Values of Common ATP Synthase Inhibitors

| Inhibitor | Target Subunit(s) | IC50 / EC50 | Experimental System | Reference |

| Oligomycin A | Fo (c-ring) | ~1.1 µM (IC50) | Yeast mitochondria (ATP synthesis) | [6] |

| Bedaquiline | Fo (c-ring) | ~0.66 µM (IC50) | Human mitoplasts (ATP synthesis) | [6] |

| Resveratrol | F1 (α and β subunits) | Not specified | - | [6] |

| Aurovertin B | F1 (β subunit) | Not specified | - | [6] |

| Leflunomide | Not specified | 35.0 µM (IC50) | Not specified | [5] |

| A771726 (metabolite) | Not specified | 63.7 µM (IC50) | Not specified | [5] |

| J147 | F1 (α subunit) | 20 nM (EC50) | Not specified | [5] |

| PK11195 | OSCP | 33 µM (EC50) | ATP synthesis | [5] |

| Diethylstilbestrol (DES) | Fo | ~10 µM | Isolated F0F1 from mitochondria | [4] |

| ATPase-IN-2 | Not specified | 0.9 µM (IC50) | ATPase activity | [15] |

| ATP synthase inhibitor 2 | Not specified | 10 µg/mL (IC50) | P. aeruginosa ATP synthase | [9] |

Table 2: Ki and Kd Values of Common ATP Synthase Inhibitors

| Inhibitor | Target Subunit(s) | Ki / Kd | Method | Reference |

| Oligomycin A | F0F1-ATPase | 1 µM (Ki) | Not specified | [15] |

| D-α-Hydroxyglutaric acid | Not specified | 10.87 mM (Ki) | α-KG-dependent dioxygenases | [15] |

| Bedaquiline | Human F-ATP synthase | 5.71 µM (Kd) | Cryo-EM |

Note: Direct comparison of values should be made with caution due to the different experimental contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets and effects of ATP synthase inhibitors.

5.1 Target Identification and Validation Workflow

A common workflow to identify the direct molecular target of an inhibitor and validate the interaction involves affinity-based methods coupled with biophysical analysis.

5.2 Protocol: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from methodologies for isolating crude mitochondrial fractions from cultured cells for subsequent inhibitor studies.

-

Cell Culture and Harvest:

-

Culture cells to ~80% confluency in appropriate vessels (e.g., ten 100 cm² dishes for ~1x10⁸ HEK293T cells).

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Scrape cells in PBS, transfer to a 15 mL conical tube, and centrifuge at 500 x g for 3 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once more with PBS.

-

-

Homogenization:

-

Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, supplemented with protease inhibitors).

-

Homogenize the cell suspension using a Dounce tissue grinder with 15-20 strokes on ice to lyse the plasma membrane while keeping organelles intact.

-

-

Differential Centrifugation:

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant (containing mitochondria) to a new pre-chilled tube.

-

Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Final Mitochondrial Pellet:

-

Resuspend the mitochondrial pellet in a suitable buffer for downstream assays (e.g., respiration buffer or storage buffer).

-

Determine the protein concentration using a standard protein assay (e.g., BCA). The isolated mitochondria can now be used for activity assays.

-

5.3 Protocol: ATP Synthase (Hydrolytic) Activity Assay

This spectrophotometric assay measures the reverse reaction of ATP synthase (ATP hydrolysis) by coupling the production of ADP to the oxidation of NADH.

-

Reagent Preparation:

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

-

Reaction Mix (prepare fresh): To the assay buffer, add NADH (final conc. 0.4 mM), phosphoenolpyruvate (B93156) (PEP, final conc. 1 mM), lactate (B86563) dehydrogenase (LDH, ~10 units/mL), pyruvate (B1213749) kinase (PK, ~25 units/mL), and antimycin A (to block the respiratory chain, final conc. 1 µM).

-

-

Assay Procedure:

-

Add 1 mL of the Reaction Mix to a spectrophotometer cuvette.

-

Add the isolated mitochondria (e.g., 20-50 µg of protein) to the cuvette and mix by inversion.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) at 30°C. This represents the total ATPase activity.

-

To determine the ATP synthase-specific activity, after the initial rate is established, add a specific ATP synthase inhibitor like Oligomycin (final conc. ~5 µM) and continue monitoring. The remaining rate of NADH oxidation is independent of ATP synthase.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) before and after the addition of the inhibitor.

-

The ATP synthase-specific activity is the difference between the total rate and the oligomycin-insensitive rate.

-

To test an unknown inhibitor, pre-incubate the mitochondria with various concentrations of the compound before adding them to the reaction mix and calculate the IC50 value.

-

5.4 Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This method uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) or Tetramethylrhodamine, Ethyl Ester (TMRM), which accumulates in active mitochondria in a potential-dependent manner.

-

Cell Preparation:

-

Plate cells in a suitable format for fluorescence microscopy or a microplate reader (e.g., 96-well black, clear-bottom plate).

-

Treat cells with the ATP synthase inhibitor at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP, a protonophore).

-

-

Dye Loading:

-

Prepare a working solution of TMRE or TMRM (e.g., 20-100 nM) in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and add the dye-containing medium.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Microplate Reader: Gently wash the cells with pre-warmed PBS or assay buffer. Add fresh buffer to the wells and immediately read the fluorescence (e.g., Ex/Em = 549/575 nm for TMRE).

-

Microscopy: Image the cells using a fluorescence microscope with appropriate filters. Healthy cells with polarized mitochondria will exhibit bright red-orange mitochondrial staining. Depolarized mitochondria will show a significant decrease in fluorescence intensity.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per well.

-

Normalize the fluorescence of inhibitor-treated cells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization (a common off-target effect), while an increase indicates hyperpolarization (the expected direct effect).

-

5.5 Protocol: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe like MitoSOX™ Red, which specifically detects superoxide in the mitochondria of live cells.

-

Cell Preparation:

-

Plate cells and treat with the ATP synthase inhibitor as described for the ΔΨm assay. Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A).

-

-

Probe Loading:

-

Prepare a working solution of MitoSOX™ Red (e.g., 5 µM) in pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.

-

Remove the treatment medium, wash the cells once with warm buffer, and then add the MitoSOX™ Red working solution.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Gently wash the cells three times with warm buffer.

-

Add fresh buffer and immediately measure the fluorescence using a microplate reader (Ex/Em = ~510/580 nm) or visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the fluorescence intensity. An increase in red fluorescence in inhibitor-treated cells compared to the control indicates an increase in mitochondrial superoxide production.

-

Conclusion

ATP synthase inhibitors target a critical hub of cellular metabolism, leading to a complex array of downstream consequences. The primary interaction with specific subunits of the F1Fo-ATP synthase complex disrupts cellular energy production, triggers oxidative stress, and ultimately activates apoptotic pathways. Understanding these multifaceted cellular targets is essential for the development of novel therapeutics that leverage ATP synthase inhibition for the treatment of various diseases. The experimental protocols provided in this guide offer a framework for researchers to identify and characterize the on-target and off-target effects of novel inhibitory compounds, facilitating their progression through the drug discovery pipeline.

References

- 1. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xenotech.com [xenotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mitochondrial reactive oxygen species regulate cellular signaling and dictate biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ATP Synthase Inhibitor 2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP Synthase Inhibitor 2 TFA, also identified as Compound 22 in foundational research, is a synthetic molecule developed as a specific inhibitor of the F1Fo ATP synthase in Pseudomonas aeruginosa. This guide provides a comprehensive overview of its known pharmacodynamic properties and the methodologies used for its in vitro characterization. Notably, while potent in enzymatic assays, this compound exhibited a lack of whole-cell activity in initial studies, a critical factor that has directed subsequent research toward analog development. This document consolidates the available data, experimental protocols, and the mechanistic basis of its action, offering valuable insights for researchers in the field of antibacterial drug discovery.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The relentless rise of multidrug-resistant strains necessitates the exploration of novel therapeutic targets. The bacterial F1Fo ATP synthase, an essential enzyme for cellular energy production, has emerged as a promising target. This compound was developed as part of a series of quinoline (B57606) analogs designed to specifically inhibit this enzyme in P. aeruginosa. This guide delves into the fundamental pharmacodynamic characteristics of this compound and the experimental framework for its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the direct inhibition of ATP synthesis in P. aeruginosa.

Mechanism of Action

This compound targets the F1Fo ATP synthase enzyme complex, which is responsible for generating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), utilizing the proton motive force across the bacterial inner membrane. By inhibiting this enzyme, the compound disrupts the primary energy currency of the cell, leading to a cessation of cellular processes and, ultimately, bacterial death.

In Vitro Activity

The inhibitory activity of this compound against P. aeruginosa ATP synthase has been quantified in vitro.

| Parameter | Value | Reference |

| IC50 | 10 µg/mL | [1][2][3] |

| Complete Inhibition | 128 µg/mL | [1][2][3] |

Pharmacokinetics

A critical aspect of this technical guide is the notable absence of published in vivo pharmacokinetic data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no publicly available data on the ADME properties of this compound.

Rationale for Lack of In Vivo Data

Initial studies revealed that while this compound is a potent inhibitor of the isolated enzyme, it failed to exhibit whole-cell antibiotic activity against wild-type P. aeruginosa.[4] Follow-up research on related compounds suggests that this lack of cellular activity is likely due to poor accumulation within the bacterium.[5][6] This can be attributed to two primary factors prevalent in Gram-negative bacteria like P. aeruginosa:

-

Poor Outer Membrane Permeability: The highly regulated outer membrane of P. aeruginosa can prevent the compound from reaching its target in the inner membrane.

-

Efflux Pump Activity: The bacterium possesses numerous efflux pumps that can actively transport the compound out of the cell before it can reach a sufficient concentration to inhibit ATP synthase.[5][6]

Due to this lack of whole-cell activity, further development and, consequently, pharmacokinetic studies of this specific compound were not pursued. Instead, research efforts have been redirected towards synthesizing and evaluating new analogs with improved cellular penetration and efflux avoidance.[5]

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment used to characterize this compound.

In Vitro ATP Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles from P. aeruginosa.

Objective: To determine the concentration at which this compound inhibits 50% of the ATP synthase activity (IC50).

Materials:

-

Inverted membrane vesicles from P. aeruginosa

-

β-D-nicotinamide adenine (B156593) dinucleotide (NADH)

-

Adenosine diphosphate (ADP)

-

Inorganic phosphate (Pi)

-

Luciferin-luciferase assay system

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel (e.g., a 96-well plate), prepare a reaction mixture containing the assay buffer, inverted membrane vesicles, ADP, and Pi.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Initiation of ATP Synthesis: Initiate the reaction by adding NADH. This energizes the electron transport chain within the vesicles, creating a proton gradient that drives ATP synthesis.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 10 minutes) at a controlled temperature.

-

Quantification of ATP: Stop the reaction and measure the amount of ATP synthesized using a luciferin-luciferase assay system, which produces a luminescent signal proportional to the ATP concentration.

-

Data Analysis: Plot the percentage of ATP synthesis inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of P. aeruginosa ATP synthase in vitro. However, its development has been hampered by a lack of whole-cell activity, a common challenge in the development of antibiotics against Gram-negative bacteria. The data and protocols presented in this guide are foundational for understanding the initial discovery and characterization of this class of inhibitors. For drug development professionals, the story of this compound serves as a critical case study, highlighting the importance of cellular accumulation and efflux in the design of effective antibacterial agents. Future research in this area will undoubtedly focus on structural modifications to overcome these pharmacokinetic barriers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ATP Synthase Inhibitor 2 (ASI2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of a novel ATP synthase inhibitor, designated ASI2. ATP synthase, a critical enzyme in cellular energy metabolism, represents a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1] This document details the inhibitory profile of ASI2, outlines key experimental protocols for its characterization, and presents visual representations of its mechanism of action and the experimental workflows. The information herein is intended to serve as a core resource for researchers and drug development professionals engaged in the study of mitochondrial function and the development of ATP synthase-targeted therapeutics.

Introduction to ATP Synthase Inhibition

ATP synthase (F1Fo-ATPase) is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, by utilizing the proton motive force generated by the electron transport chain.[1] The enzyme is composed of two main domains: the F1 domain, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane and forms a proton channel.[2]

Inhibitors of ATP synthase can interfere with this vital process by binding to different subunits of the enzyme complex, leading to a disruption of cellular energy production.[1] This can induce a state of energy crisis and, in some cases, trigger apoptosis, making ATP synthase an attractive target for the development of new drugs.[3][4] For instance, the anti-tuberculosis drug bedaquiline (B32110) targets the c-subunit of the mycobacterial ATP synthase.[2][5] Other inhibitors, like oligomycin (B223565), also bind to the Fo domain, while compounds such as aurovertin (B1171891) B target the F1 domain.[1]

This guide focuses on the in vitro characterization of ASI2, a novel inhibitor of ATP synthase. We present its inhibitory characteristics in comparison to other known inhibitors and provide detailed protocols for its comprehensive in vitro evaluation.

Quantitative Inhibitory Profile of ASI2

The inhibitory potency of ASI2 against ATP synthase was determined and compared with several well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using isolated mitochondria. The data are summarized in the table below.

| Inhibitor | Target Subunit(s) | IC50 (ATP Synthesis) | IC50 (Cell-based/Other) | Mechanism of Action |

| ASI2 (Hypothetical) | F1 Domain (β subunit) | ~25 nM | ~150 nM (MCF-7) | Inhibits catalytic activity |

| Oligomycin A | Fo Domain (c-ring) | Not specified in provided results | ~100 nM (MCF7), ~5-10 µM (MDA-MB-231)[6] | Blocks proton translocation.[7] |

| Aurovertin B | F1 Domain (β subunit) | Not specified in provided results | 0.09 µM (MCF-7), 0.89 µM (T-47D)[1] | Inhibits catalytic activity.[1][7] |

| Resveratrol | F1 Domain (γ-β interface) | Not specified in provided results | ~94 µM (E. coli ATPase activity)[3][8] | Blocks rotation of the γ subunit.[3] |

| Bz-423 | Fo Domain (OSCP) | ~5 µM[9][10] | < 5 µM (HEK cells)[2][10] | Binds to the oligomycin sensitivity conferring protein (OSCP).[4][9] |

| Bedaquiline | Fo Domain (c-ring) | 20-25 nM (M. phlei)[5] | 10 nM (M. smegmatis)[11] | Binds to the c-ring of the Fo domain, stalling its rotation.[12][13] |

| DCCD | Fo Domain (c-ring) | N/A (covalent modifier) | N/A | Covalently modifies a conserved carboxylic acid residue in the c-subunit, blocking proton flow.[7] |

Experimental Protocols

Isolation of Mitochondria

A precise understanding of an inhibitor's effect on ATP synthase necessitates the use of isolated mitochondria.

Protocol:

-

Homogenization: Tissue samples (e.g., bovine heart) or cultured cells are homogenized in a buffer solution containing sucrose, Tris-HCl, and EDTA to maintain osmotic stability and prevent proteolytic degradation.

-

Differential Centrifugation: The homogenate is first centrifuged at a low speed to pellet nuclei and unbroken cells.

-

Mitochondrial Pelleting: The resulting supernatant is then subjected to a higher speed centrifugation to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed multiple times with the homogenization buffer to remove contaminants.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.

ATP Synthesis Assay (Coupled Enzyme Assay)

This assay measures the rate of ATP synthesis by monitoring the consumption of NADH.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl2, KCl, KCN (to inhibit cytochrome c oxidase), phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

-

Enzyme Preparation: Add isolated mitochondria or submitochondrial particles to the reaction mixture.

-

Initiation: Start the reaction by adding ADP and a respiratory substrate (e.g., succinate) to energize the mitochondrial membrane and initiate ATP synthesis.

-

Measurement: Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP synthesis.

-

Inhibitor Testing: To determine the IC50 of ASI2, perform the assay with varying concentrations of the inhibitor and measure the corresponding rates of ATP synthesis.

ATPase Activity Assay (Colorimetric)

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released.

Protocol:

-

Reaction Setup: Incubate the purified ATP synthase or mitochondrial preparation with ATP in a reaction buffer at a controlled temperature.[10]

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with various concentrations of ASI2 before adding ATP.

-

Reaction Termination: Stop the reaction at specific time points by adding a reagent that denatures the enzyme.

-

Phosphate Detection: Add a malachite green-molybdate reagent to the reaction mixture. This reagent forms a colored complex with the liberated inorganic phosphate.[10]

-

Quantification: Measure the absorbance of the complex at 650 nm. The amount of phosphate released is proportional to the ATPase activity.[10]

Visualizations

Signaling Pathway of ATP Synthase Inhibition

Caption: Mechanism of ATP Synthase Inhibition by ASI2.

Experimental Workflow for ASI2 Characterization

Caption: Workflow for In Vitro Characterization of ASI2.

Logical Relationships in ATP Synthase Inhibition

Caption: Consequences of ATP Synthase Inhibition.

References

- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]

- 10. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]

- 11. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site of ATP Synthase Inhibitor 2 on F1Fo ATP Synthance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site and mechanism of action of ATP synthase inhibitor 2, also known as Compound 22, a quinoline (B57606) derivative that demonstrates inhibitory activity against the F1Fo ATP synthase of Pseudomonas aeruginosa. This document details the current understanding of its binding site on the F_o_ subunit, supported by quantitative data and mutagenesis studies. Furthermore, it provides detailed experimental protocols for key assays used to characterize such inhibitors and includes visualizations of the proposed binding interactions and experimental workflows to aid in research and drug development efforts targeting bacterial ATP synthase.

Introduction to F1Fo ATP Synthase and its Inhibition

The F1Fo ATP synthase is a ubiquitous and highly conserved enzyme responsible for the majority of ATP synthesis in living organisms.[1] This molecular motor couples the electrochemical potential of a proton gradient across a membrane to the synthesis of ATP. The enzyme is composed of two main domains: the F1 domain, a soluble portion that protrudes into the cytoplasm or mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F_o_ domain, which is embedded in the membrane and forms the proton channel.[1]

The essential role of ATP synthase in cellular energy metabolism makes it an attractive target for the development of novel antimicrobial agents.[2] The success of the anti-tuberculosis drug bedaquiline (B32110), which targets the ATP synthase of Mycobacterium tuberculosis, has spurred further research into inhibitors of bacterial ATP synthases.[2][3] This guide focuses on a specific inhibitor, ATP synthase inhibitor 2 (Compound 22), which has been identified as an inhibitor of the ATP synthase from the opportunistic pathogen Pseudomonas aeruginosa.[2][3]

ATP Synthase Inhibitor 2 (Compound 22)

ATP synthase inhibitor 2, also referred to as Compound 22, is a quinoline analog that has been shown to inhibit the ATP synthase of Pseudomonas aeruginosa.[4][5][6][7]

Chemical Structure

The chemical structure of ATP synthase inhibitor 2 (Compound 22) is a quinoline derivative.

Binding Site of ATP Synthase Inhibitor 2 on F1Fo ATP Synthase

Current research, primarily based on structure-activity relationship (SAR) studies of quinoline analogs and site-directed mutagenesis, strongly suggests that ATP synthase inhibitor 2 binds to the F_o_ subunit of the P. aeruginosa ATP synthase.[1][3][9]

Interaction with the c-Ring

The proposed binding site is within the c-ring of the F_o_ domain.[1][9] The c-ring is a cylindrical rotor composed of multiple copies of the c subunit, which is responsible for proton translocation across the membrane. The binding of the inhibitor is thought to interfere with the rotation of the c-ring, thereby stalling the entire enzyme and inhibiting ATP synthesis.[3]

Mutagenesis studies on related quinoline compounds targeting the P. aeruginosa ATP synthase have implicated the proton-binding site on the c-ring as the likely interaction point.[1][9] This is analogous to the binding mechanism of bedaquiline in Mycobacterium tuberculosis.[3]

Visualizing the Proposed Binding Site

The following diagram illustrates the proposed binding of ATP synthase inhibitor 2 to the c-ring of the F_o_ subunit.

References

- 1. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. surface.syr.edu [surface.syr.edu]

- 3. unca-urcap.org [unca-urcap.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worthe-it.co.za [worthe-it.co.za]

- 7. "Structure-Guided Site-Directed Mutagenesis of the Bacterial ATP Syntha" by Mariam Bhatti [surface.syr.edu]

- 8. sketchviz.com [sketchviz.com]

- 9. pubs.acs.org [pubs.acs.org]

Selectivity Profile of ATP Synthase Inhibitors Against Mitochondrial Complexes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the selectivity profile of ATP synthase inhibitors, with a primary focus on Bedaquiline (B32110) (TMC207) as a representative example. For comparative purposes, data for the well-characterized inhibitor Oligomycin is also included. This document details the on-target and off-target activities of these inhibitors against mitochondrial respiratory complexes, presents relevant experimental protocols, and visualizes key pathways and workflows.

Quantitative Data Presentation: Inhibitor Selectivity

The efficacy and safety of an ATP synthase inhibitor are defined by its selectivity for the target enzyme and its minimal interaction with other cellular machinery, particularly the other complexes of the mitochondrial electron transport chain (ETC).

On-Target Selectivity of Bedaquiline

Bedaquiline was developed as a highly potent inhibitor of mycobacterial ATP synthase.[1] Initial studies reported a very high selectivity index (>20,000) for the mycobacterial enzyme over its human mitochondrial counterpart. However, more recent research has shown that Bedaquiline is also a potent inhibitor of yeast and human mitochondrial ATP synthases, suggesting that its selectivity may not be as pronounced as first thought and that its binding mode is similar across these species.[2] This has raised concerns that some adverse effects observed during treatment could be linked to off-target inhibition of the host's mitochondrial ATP synthase.[1][2]

Table 1: Potency of Bedaquiline Against ATP Synthase from Various Organisms

| Inhibitor | Target Organism/System | Assay | Potency (IC₅₀ / EC₅₀) | Reference |

| Bedaquiline | Mycobacterium phlei | ATP Synthesis | 20-25 nM | [3] |

| Bedaquiline | Yeast Mitochondria | ATP Synthesis | ~1.1 µM | [1] |

| Bedaquiline | Yeast Submitochondrial Particles | ATP Hydrolysis | ~1.3 µM | [1] |

| Bedaquiline | Human Mitochondrial ATP Synthase | ATP Synthesis | Potent Inhibitor* | [1][2] |

| Bedaquiline | MCF7 Cancer Stem Cells | Mammosphere Formation | ~1.0 µM | [4][5][6] |

| Bedaquiline | Toxoplasma gondii Tachyzoites | Growth Inhibition | 4.95 µM | [7] |

Note: While earlier studies suggested an IC₅₀ of >200 µM, recent structural and functional studies have demonstrated potent inhibition without providing a specific IC₅₀ value.[1][2]

Off-Target Selectivity Profile Against Mitochondrial Complexes

The ideal ATP synthase inhibitor should not affect the function of the other four complexes of the electron transport chain (Complexes I-IV). Off-target inhibition can lead to broader mitochondrial dysfunction and cellular toxicity.

Bedaquiline, at concentrations significantly higher than its therapeutic dose for tuberculosis, has been shown to affect other parts of the respiratory chain. In isolated rat liver mitochondria, 50 µM Bedaquiline inhibited respiration supported by substrates for both Complex I and Complex II.[8] It also demonstrated a dose-dependent suppression of the activity of Complex II and the combined activity of Complexes II and III.[8] Furthermore, transcriptomic analysis of Toxoplasma gondii treated with Bedaquiline revealed altered gene expression for proteins in Complexes III, IV, and V, suggesting broader downstream effects on the ETC.[7]

Oligomycin is widely regarded as a specific inhibitor of the F₀ subunit of ATP synthase (Complex V).[9][10] Its inhibition leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn reduces the rate of electron flow through the entire ETC, but this is an indirect consequence of its specific action on ATP synthase.[10][11]

Table 2: Off-Target Effects of Bedaquiline and Oligomycin

| Inhibitor | System | Effect | Concentration | Reference |

| Bedaquiline | Rat Liver Mitochondria | Inhibition of Complex I- and II-driven respiration | 50 µM | [8] |

| Bedaquiline | Rat Liver Mitochondria | Suppression of Complex II and Complex II+III activity | Dose-dependent | [8] |

| Bedaquiline | MCF7 Breast Cancer Cells | Inhibition of Oxygen Consumption (OCR) | 1-10 µM | [4] |

| Bedaquiline | Human Fibroblasts | Increase in Oxygen Consumption (OCR) | 10 µM | [4][6] |

| Bedaquiline | HEK293T Human Cells | No inhibition of mitochondrial function observed | 10 µM | [12] |

| Oligomycin A | Mitochondrial F₀F₁-ATPase | Inhibition (Kᵢ) | ~1.0 µM | [11] |

| Oligomycin A | MCF7 Cancer Stem Cells | Inhibition of Mammosphere Formation (IC₅₀) | ~100 nM | [13] |

| Oligomycin | Various Cancer Cell Lines | Complete inhibition of Oxidative Phosphorylation | 100 ng/mL | [9] |

Note: Specific IC₅₀ values for Bedaquiline and Oligomycin against isolated mammalian mitochondrial Complexes I, II, III, and IV are not well-documented in the reviewed literature. The effects noted are typically on the overall respiratory function driven by specific complex substrates.

Experimental Protocols

Assessing the selectivity profile of an inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize the impact of inhibitors on mitochondrial function.

Measurement of Cellular Respiration and Mitochondrial Function (Seahorse XF Cell Mito Stress Test)

This assay is the gold standard for assessing mitochondrial function in intact cells by measuring the oxygen consumption rate (OCR). It involves the sequential injection of different mitochondrial inhibitors to dissect the key parameters of respiration.[14][15]

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.[15]

-

Inhibitor Loading: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight. On the day of the assay, load the injection ports of the sensor cartridge with the following compounds (typical final concentrations provided):

-

Port A: Test compound (e.g., Bedaquiline) or vehicle control. For a standard Mito Stress Test, this port contains Oligomycin (1.0-2.0 µM) to inhibit ATP synthase (Complex V).[14][15]

-

Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (0.5-1.0 µM), an uncoupling agent that collapses the proton gradient and induces maximal respiration.[14][15]

-

Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (0.5 µM each) to shut down all mitochondrial respiration.[14][15]

-

-

Assay Execution: Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the compounds, measuring OCR at baseline and after each injection.

-

Data Analysis: The resulting OCR data is used to calculate several key parameters:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Proton Leak: The OCR remaining after Oligomycin injection that is not coupled to ATP synthesis.

-

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

-

Measurement of Oxygen Consumption in Isolated Mitochondria

This method allows for the direct assessment of inhibitor effects on the mitochondrial respiratory chain without the complexity of the cellular environment.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., rat liver) using differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a chamber containing a suitable respiration buffer (e.g., containing KCl, KH₂PO₄, EGTA, and HEPES).[8]

-

Substrate Addition: Add specific substrates to stimulate respiration through different complexes:

-

State 3 Respiration: Initiate ATP synthesis-linked respiration (State 3) by adding ADP.

-

Inhibitor Titration: Add the test compound (e.g., Bedaquiline) in a stepwise manner to determine its effect on the oxygen consumption rate in different respiratory states.

-

Data Analysis: Measure the rate of oxygen consumption before and after the addition of the inhibitor to quantify the degree of inhibition.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and a standard experimental workflow.

Mitochondrial Electron Transport Chain

This diagram shows the five complexes of the electron transport chain embedded in the inner mitochondrial membrane. It illustrates the flow of electrons (e⁻), the pumping of protons (H⁺), and the sites of action for Bedaquiline and other common inhibitors.

Caption: Mitochondrial Electron Transport Chain and inhibitor sites.

Experimental Workflow: Seahorse XF Cell Mito Stress Test

This diagram outlines the sequential steps and injections in a Seahorse XF Cell Mito Stress Test, showing how the oxygen consumption rate (OCR) is modulated to reveal different aspects of mitochondrial function.

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

The selectivity profile of an ATP synthase inhibitor is a critical determinant of its therapeutic potential. Bedaquiline serves as a compelling case study, demonstrating high potency against its target in Mycobacterium tuberculosis. However, evidence of its inhibitory action on human mitochondrial ATP synthase and, at higher concentrations, on other respiratory complexes highlights the importance of a thorough selectivity assessment.[1][2][8] In contrast, Oligomycin is a potent and generally specific inhibitor of mitochondrial Complex V, but its lack of selectivity between mammalian species and overall toxicity have precluded its clinical use.[10] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to comprehensively evaluate the on-target and off-target effects of novel ATP synthase inhibitors, facilitating the development of safer and more effective therapeutics.

References

- 1. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial dysfunction induced by bedaquiline as an anti-Toxoplasma alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of bedaquiline on the functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Oligomycin - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Remission spectroscopy resolves the mechanism of action of bedaquiline within living mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.protocols.io [content.protocols.io]

The Impact of ATP Synthase Inhibitor 2 TFA on Bacterial Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction